molecular formula C13H12ClNO2 B6368411 5-(2-Chloro-4-ethoxyphenyl)pyridin-3-ol CAS No. 1261939-91-6

5-(2-Chloro-4-ethoxyphenyl)pyridin-3-ol

Cat. No.: B6368411
CAS No.: 1261939-91-6
M. Wt: 249.69 g/mol
InChI Key: OIVWPEZPWXKGHU-UHFFFAOYSA-N
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Description

5-(2-Chloro-4-ethoxyphenyl)pyridin-3-ol is a chemical compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic organic compounds with a six-membered ring containing five carbon atoms and one nitrogen atom This particular compound is characterized by the presence of a chloro and ethoxy substituent on the phenyl ring, which is attached to the pyridine ring

Preparation Methods

The synthesis of 5-(2-Chloro-4-ethoxyphenyl)pyridin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4-ethoxybenzaldehyde with pyridine-3-ol under specific reaction conditions. The reaction typically requires a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), to facilitate the reaction. The mixture is heated to a specific temperature to promote the formation of the desired product.

Industrial production methods may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the pure compound.

Chemical Reactions Analysis

5-(2-Chloro-4-ethoxyphenyl)pyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chloro substituent on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, catalysts such as palladium on carbon, and specific temperatures and pressures to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(2-Chloro-4-ethoxyphenyl)pyridin-3-ol has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound can be used to study its effects on various biological systems. It may serve as a potential lead compound for the development of new drugs or therapeutic agents.

    Medicine: The compound’s structural features make it a candidate for drug discovery and development. It may exhibit pharmacological activities such as antimicrobial, antiviral, or anticancer properties.

    Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-Chloro-4-ethoxyphenyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways or signaling cascades. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

5-(2-Chloro-4-ethoxyphenyl)pyridin-3-ol can be compared with other similar compounds, such as:

    2-Chloro-4-ethoxyphenyl derivatives: These compounds share the chloro and ethoxy substituents but may differ in the position of the substituents or the core structure.

    Pyridin-3-ol derivatives: Compounds with modifications on the pyridine ring, such as different substituents or additional functional groups, can be compared to highlight the unique properties of this compound.

The uniqueness of this compound lies in its specific combination of substituents and the resulting chemical and biological properties. This compound’s distinct structure allows for unique interactions and applications that may not be observed with other similar compounds.

Properties

IUPAC Name

5-(2-chloro-4-ethoxyphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c1-2-17-11-3-4-12(13(14)6-11)9-5-10(16)8-15-7-9/h3-8,16H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVWPEZPWXKGHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=CC(=CN=C2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10683121
Record name 5-(2-Chloro-4-ethoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261939-91-6
Record name 5-(2-Chloro-4-ethoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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